3,4-Difluoro-2-iodobenzoic acid
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Overview
Description
3,4-Difluoro-2-iodobenzoic acid is an organic compound with the molecular formula C7H3F2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 4th positions on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at the 2nd position is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-iodobenzoic acid typically involves the iodination of 3,4-difluorobenzoic acid. One common method is the Sandmeyer reaction, where 3,4-difluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom at the 2nd position . The reaction conditions usually involve the use of hydrochloric acid and sodium nitrite to form the diazonium salt, followed by the addition of potassium iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-iodobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,4-difluoro-2-azidobenzoic acid, while oxidation with potassium permanganate could produce this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3,4-Difluoro-2-iodobenzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong halogen bonds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,4-Difluoro-2-iodobenzoic acid exerts its effects is largely dependent on its interactions with other molecules. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain molecular targets. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-iodobenzoic acid: Similar in structure but with different positions of fluorine and iodine atoms.
2-Iodobenzoic acid: Lacks the fluorine atoms, which can significantly alter its chemical properties and reactivity.
3,4-Difluorobenzoic acid: Lacks the iodine atom, affecting its ability to participate in halogen bonding and other interactions.
Uniqueness
3,4-Difluoro-2-iodobenzoic acid is unique due to the specific arrangement of fluorine and iodine atoms on the benzene ring. This arrangement can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-difluoro-2-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUJXMTVIWJSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)I)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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